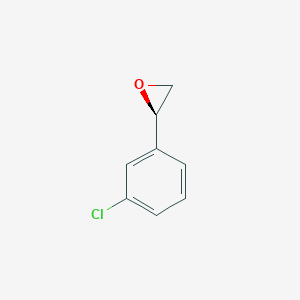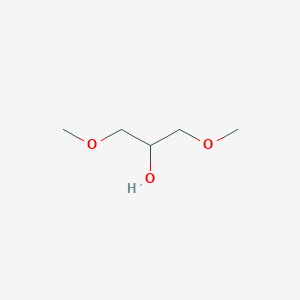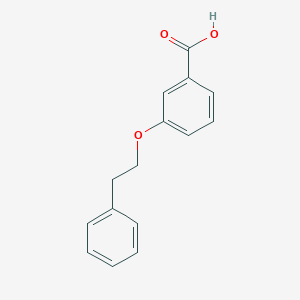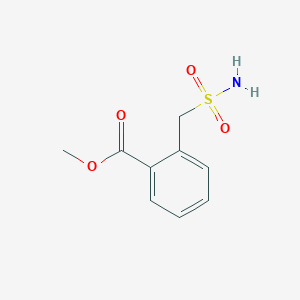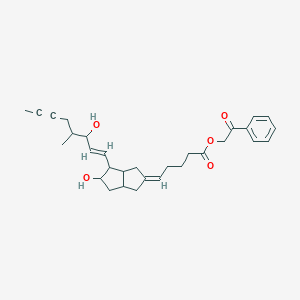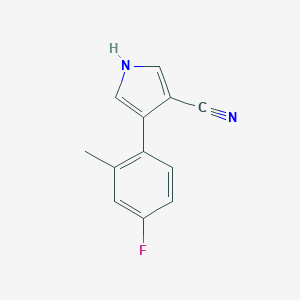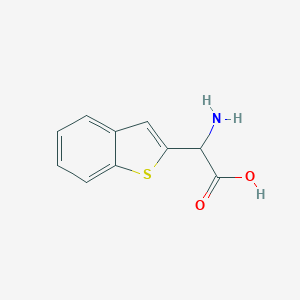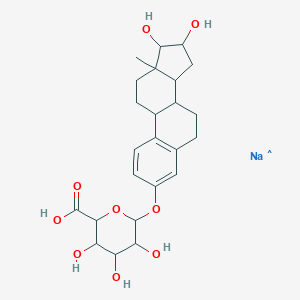
Estriol-3-(β-D-Glucuronid) Natriumsalz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estriol 3-β-D-glucuronide is a metabolite of estriol. It is formed from estriol by the UDP-glucuronosyltransferase (UGT) isoform UGT1A10. Estriol 3-β-D-glucuronide binds to basolateral and canalicular liver plasma membranes with Kd values of 85 and 164 µM, respectively. It competitively inhibits the hydrolysis of 4-methylumbelliferyl-β-D-glucuronide (4Mu-GlcU; ) and is a substrate for hydrolysis by Klotho-human IgG1 Fc protein (KLFc).
Wissenschaftliche Forschungsanwendungen
Biochemische Forschung
Estriol-3-(β-D-Glucuronid) Natriumsalz wird häufig in der biochemischen Forschung aufgrund seiner einzigartigen Eigenschaften verwendet . Es hat ein Molekulargewicht von 486,49 und eine Summenformel von C24H31O9Na .
Östrogen-Verabreichung
Diese Verbindung wurde bei der Östrogen-Verabreichung verwendet . Es kann verwendet werden, um die Menge von zwei Arten von glucuronidierten Östradiolen wie Östradiol-3- α -Glucuronid und Östradiol-17- β -Glucuronid zu bestimmen .
Hemmung der Hydrolyse
Estriol-3-β-D-Glucuronid hemmt kompetitiv die Hydrolyse von 4-Methylumbelliferyl-β-D-Glucuronid (4Mu-GlcU) . Diese Eigenschaft macht es in Studien im Zusammenhang mit enzymatischen Reaktionen und Stoffwechselwegen nützlich.
Substrat für die Hydrolyse
Es ist ein Substrat für die Hydrolyse durch Klotho-humanes IgG1-Fc-Protein (KLFc) . Dies macht es in der Forschung im Zusammenhang mit Proteinwechselwirkungen und enzymatischer Aktivität wertvoll.
Bindung an Leber-Plasmamembranen
Estriol-3-β-D-Glucuronid bindet an basolaterale und kanalikuläre Leber-Plasmamembranen mit Kd-Werten von 85 bzw. 164 µM . Diese Eigenschaft ist wichtig in Studien im Zusammenhang mit Leberfunktion und Arzneimittelstoffwechsel.
Induktor der Cholestase
Estriol-3-β-D-Glucuronid ist ein Induktor der Cholestase . Cholestase ist ein Zustand, bei dem Galle nicht von der Leber in den Zwölffingerdarm gelangen kann
Wirkmechanismus
Target of Action
Estriol 3-(beta-D-glucuronide) sodium salt is a metabolite of Estriol . It primarily targets the UDP-glucuronosyltransferase (UGT) isoform UGT1A10 . This enzyme plays a crucial role in the glucuronidation process, a major phase II metabolic pathway in the body. It also binds to basolateral and canalicular liver plasma membranes .
Mode of Action
The compound competitively inhibits the hydrolysis of 4-methylumbelliferyl-β-D-glucuronide (4Mu-GlcU) . It is also a substrate for hydrolysis by Klotho-human IgG1 Fc protein (KLFc) .
Pharmacokinetics
It is known that the compound is soluble in warm water , which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound’s action results in the competitive inhibition of the hydrolysis of 4Mu-GlcU and its being a substrate for hydrolysis by KLFc . This can lead to changes in the levels of these compounds in the body, potentially affecting various physiological processes.
Action Environment
The action of Estriol 3-(beta-D-glucuronide) sodium salt can be influenced by various environmental factors. For instance, the compound’s solubility in warm water suggests that temperature could impact its action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
Estriol 3-(beta-D-glucuronide) sodium salt plays a significant role in biochemical reactions. It is formed from estriol by the UDP-glucuronosyltransferase (UGT) isoform UGT1A10 . It competitively inhibits the hydrolysis of 4-methylumbelliferyl-β-D-glucuronide (4Mu-GlcU) and is a substrate for hydrolysis by Klotho-human IgG1 Fc protein (KLFc) .
Cellular Effects
Estriol 3-(beta-D-glucuronide) sodium salt has profound effects on various types of cells and cellular processes. It binds to basolateral and canalicular liver plasma membranes with Kd values of 85 and 164 µM, respectively
Molecular Mechanism
The molecular mechanism of Estriol 3-(beta-D-glucuronide) sodium salt involves its binding interactions with biomolecules and changes in gene expression. It binds to basolateral and canalicular liver plasma membranes . It also competitively inhibits the hydrolysis of 4Mu-GlcU and is a substrate for hydrolysis by KLFc .
Temporal Effects in Laboratory Settings
It is known that it is stable and does not degrade easily
Metabolic Pathways
Estriol 3-(beta-D-glucuronide) sodium salt is involved in the metabolic pathway of estriol. It is formed from estriol by the UGT isoform UGT1A10
Transport and Distribution
Estriol 3-(beta-D-glucuronide) sodium salt binds to basolateral and canalicular liver plasma membranes This suggests that it may be transported and distributed within cells and tissues via these membranes
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Estriol 3-(beta-D-glucuronide) sodium salt involves the glucuronidation of Estriol using sodium glucuronide.", "Starting Materials": [ "Estriol", "Sodium glucuronide", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve Estriol in sodium hydroxide solution", "Add sodium glucuronide to the solution and stir", "Heat the mixture at a temperature of 60-80°C for several hours", "Cool the mixture and acidify with hydrochloric acid", "Extract the resulting mixture with ethyl acetate", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain Estriol 3-(beta-D-glucuronide)", "Dissolve the obtained product in water", "Add sodium hydroxide to the solution to adjust the pH", "Add sodium chloride to the solution and stir", "Filter the solution and collect the solid", "Wash the solid with water and dry under reduced pressure to obtain Estriol 3-(beta-D-glucuronide) sodium salt" ] } | |
CAS-Nummer |
15087-06-6 |
Molekularformel |
C24H31NaO9 |
Molekulargewicht |
486.5 g/mol |
IUPAC-Name |
sodium;(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,16R,17R)-16,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C24H32O9.Na/c1-24-7-6-13-12-5-3-11(32-23-19(28)17(26)18(27)20(33-23)22(30)31)8-10(12)2-4-14(13)15(24)9-16(25)21(24)29;/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31);/q;+1/p-1/t13-,14-,15+,16-,17+,18+,19-,20+,21+,23-,24+;/m1./s1 |
InChI-Schlüssel |
FLBRXKAJFFYOFP-NPSQBYGWSA-M |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O.[Na+] |
SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O.[Na] |
Kanonische SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] |
Synonyme |
16α,17β-Dihydroxyestra-1,3,5(10)-trien-3-yl β-D-Glucopyranosiduronic Acid Monosodium Salt; 3-(β-D-Glucopyranuronosyloxy)-estra-1,3,5(10)-triene-16α,17β-diol Monosodium Salt; Estriol Sodium 3-Glucuronate; Sodium (2S,3S,4S,5R,6S)-6-(((8R,9S,13S,14S,16R |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



